(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an ethylphenyl group and an acrylonitrile moiety, making it a potentially interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reactions: The ethylphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.
Acrylonitrile Addition: The acrylonitrile moiety can be added through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylphenyl group.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or other functional groups.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, thiazole derivatives are often explored for their potential as therapeutic agents. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-phenylthiazol-2-yl)-3-(o-tolyl)acrylonitrile
- (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Uniqueness
What sets (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile apart is the presence of the ethyl group on the phenyl ring, which may influence its reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-3-16-8-10-17(11-9-16)20-14-24-21(23-20)19(13-22)12-18-7-5-4-6-15(18)2/h4-12,14H,3H2,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRCLKZIWPMTB-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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